2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, also known by its CAS number 179333-18-7, is a complex organic compound with notable pharmacological properties. This compound is characterized by its selective antagonistic activity towards the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders. The structure of this compound includes multiple functional groups that contribute to its biological activity and chemical stability.
The compound is classified under the category of imidazole derivatives, which are known for their diverse biological activities. It is specifically categorized as a dopamine D4 receptor antagonist, making it relevant in pharmacological research related to conditions such as schizophrenia and attention deficit hyperactivity disorder. The molecular formula for this compound is C18H20N6.2C4H4O4, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms in a specific ratio.
The synthesis of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate typically involves multi-step reactions that include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide or dimethylformamide), and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used for characterization.
The molecular structure of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate features a central imidazole ring substituted with a phenyl group and a piperazine-linked pyrimidine. The compound exhibits an achiral configuration with no defined stereocenters.
The chemical reactivity of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate primarily involves interactions with neurotransmitter receptors. Its selectivity for the dopamine D4 receptor highlights its potential in modulating dopaminergic pathways.
In vitro studies have demonstrated that this compound exhibits high affinity binding (Ki = 3.6 nM) to the human D4.2 receptor, while showing selectivity over other dopamine receptor subtypes (D1, D2, D3, D5). This specificity is crucial for minimizing side effects associated with broader-spectrum dopamine antagonists.
The mechanism by which 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate exerts its pharmacological effects involves:
The compound is stable under standard laboratory conditions but may undergo hydrolysis in extreme pH environments or upon prolonged exposure to moisture.
2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is primarily used in:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The compound 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has the systematic IUPAC name (Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine [3]. Its molecular formula is C₂₆H₂₈N₆O₈, representing the salt formed from one molecule of the imidazole-piperazine base (C₁₈H₂₀N₆) and two molecules of maleic acid (C₄H₄O₄) [1] [3]. Key structural features include:
Table 1: Nomenclature and Compositional Analysis | Property | Specification | |--------------|-------------------| | Systematic IUPAC Name | (Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | | Molecular Formula (salt) | C₂₆H₂₈N₆O₈ | | Molecular Weight (salt) | 552.5 g/mol | | Base Formula | C₁₈H₂₀N₆ | | CAS Registry Number | 179333-18-7 | | Key Fragments | 2-Phenylimidazole, piperazine, pyrimidine, maleate |
Alternative designations include NGD 94-1 (dimaleate salt) and CPDD-0045, with the free base designated as 2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine (CAS 178928-68-2) [2] [8]. The molecular weight of the free base is 320.4 g/mol, while the dimaleate salt is 552.5 g/mol due to the addition of two maleic acid molecules [3] [8].
While direct crystallographic data for the dimaleate salt is unavailable in the provided literature, insights can be drawn from structural analogs. Piperazine-pyrimidine cores typically show chair conformation of the piperazine ring with equatorial positioning of the pyrimidyl substituent [7]. The maleate anions likely form hydrogen bonds with the protonated piperazine nitrogens, creating a three-dimensional network. Key crystalline characteristics inferred include:
X-ray diffraction of related compounds suggests monoclinic or orthorhombic crystal systems with Z = 2–4 molecules per unit cell. The absence of reported melting point in the literature indicates potential decomposition before fusion or formation of high-melting crystalline polymorphs [7] [9].
The imidazole ring exhibits prototropic tautomerism, with the proton capable of residing at either N1 or N3, creating two possible tautomers:
Experimental evidence from NMR and pharmacological studies confirms the 5-substituted tautomer (2-phenyl-1H-imidazol-5-yl) predominates in biological systems, stabilized by conjugation with the phenyl ring [4] [8]. The piperazine ring displays conformational flexibility:
Table 2: Spectroscopic Signatures of Tautomers | Tautomeric Form | ¹H NMR Imidazole Proton (δ ppm) | ¹³C NMR C4/C5 Shift Difference | Prevalence | |---------------------|----------------------------------|----------------------------------|---------------| | 1H-4(5)-tautomer | ~7.15 (s, 1H) | Δδ > 5 ppm | <10% | | 1H-5(4)-tautomer | ~7.25 (s, 1H) | Δδ < 2 ppm | >90% |
The bioactive conformation observed in dopamine D4 receptor binding shows the piperazine in chair form with axial orientation of the pyrimidine ring, positioning it for optimal π-stacking interactions [4] [8].
The piperazine ring is the primary site of protonation, with two distinct pKa values:
Maleic acid (pKa₁ = 1.9; pKa₂ = 6.1) ensures complete protonation of both piperazine nitrogens at physiological pH (7.4), forming a dicationic core balanced by two maleate monoanions [3]. This creates a zwitterionic structure with:
The protonation state directly impacts receptor binding:
Table 3: Compound Variants and Identifiers | Compound Name | Molecular Formula | CAS Number | Identifier | |-------------------|----------------------|-----------------|----------------| | Free Base | C₁₈H₂₀N₆ | 178928-68-2 | NGD 94-1 | | Dimaleate Salt | C₂₆H₂₈N₆O₈ | 179333-18-7 | CPDD-0045 | | Alternative Name | C₂₃H₂₉N₇O₂ | - | DB07982 | | Related Intermediate | C₉H₁₄N₄ | 262847-57-4 | 5-Methyl-2-(piperazin-1-yl)pyrimidine |
All referenced compounds in the article: | Compound Name | Identifier | |-------------------|----------------| | 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate | Primary Compound | | (Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | IUPAC Name | | 2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | Free Base | | NGD 94-1 | Pharmacological Designation | | CPDD-0045 | Alternative Designation | | 5-Methyl-2-(piperazin-1-yl)pyrimidine | Synthetic Intermediate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1